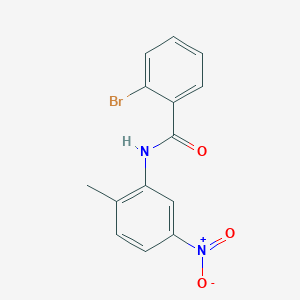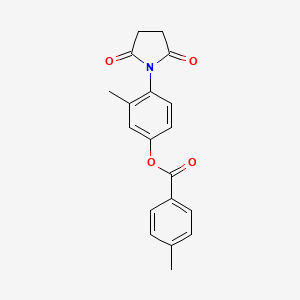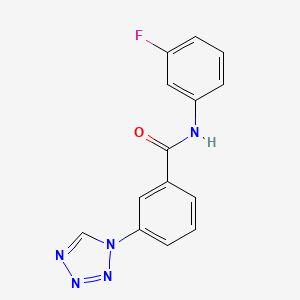![molecular formula C11H15N3O4S B5835934 N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in many neurological disorders. This inhibition of glutamate release leads to a decrease in excitatory neurotransmission, which can be beneficial in conditions such as epilepsy and stroke.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to increase the activity of antioxidant enzymes, which can protect against oxidative stress in the brain. These effects suggest that N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide may have a neuroprotective role in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has several advantages for lab experiments. It is a highly selective agonist for mGluR7, which allows for specific targeting of this receptor. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized for high yields and purity, making it a reliable compound for research purposes. However, there are also limitations to using N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide in lab experiments. Its effects may be limited to animal models, and further research is needed to determine its efficacy in humans. Additionally, the potential for off-target effects of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide must be carefully considered in experimental design.
Future Directions
For research on N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide include its potential therapeutic applications in neurodegenerative diseases and the development of novel compounds that target mGluR7.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide involves the reaction of 4-(chlorosulfonyl)aniline with morpholinecarboxylic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia to yield N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized to produce high yields and purity, making it an attractive compound for research purposes.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
N-(4-sulfamoylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-19(16,17)10-3-1-9(2-4-10)13-11(15)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQBRKATCDHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)


![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)